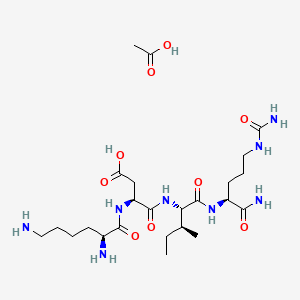

Tripeptide-10 citrulline Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tripeptide-10 citrulline acetate, also known under the trade name Decorinyl®, is a synthetic tetrapeptide that mimics the action of decorin, a protein that regulates collagen fibrillogenesis. This compound is primarily used in the cosmetic industry for its anti-aging properties, as it helps improve collagen structures and restore skin suppleness and resiliency .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tripeptide-10 citrulline acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and purification using techniques like HPLC.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for cosmetic applications .

Análisis De Reacciones Químicas

Types of Reactions

Tripeptide-10 citrulline acetate primarily undergoes peptide bond formation during its synthesis. It can also participate in:

Hydrolysis: Breaking down into individual amino acids under acidic or basic conditions.

Oxidation: Potential oxidation of amino acid side chains, particularly methionine and cysteine residues.

Common Reagents and Conditions

Coupling Reagents: HBTU, DIC, and HATU.

Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups.

Cleavage Reagents: TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The major product of these reactions is the desired peptide sequence, this compound. By-products may include truncated peptides and amino acid derivatives .

Aplicaciones Científicas De Investigación

Tripeptide-10 citrulline acetate has a wide range of applications in scientific research:

Cosmetic Industry: Used in anti-aging formulations to improve skin elasticity and reduce wrinkles

Biological Research: Studied for its role in collagen fibrillogenesis and potential therapeutic applications in wound healing and tissue regeneration.

Medical Research: Investigated for its potential in treating skin disorders and enhancing the efficacy of other cosmetic ingredients.

Mecanismo De Acción

Tripeptide-10 citrulline acetate mimics the action of decorin, a protein that regulates collagen fibrillogenesis. It binds to collagen fibrils, ensuring uniformity in fibril diameter and regular spacing. This action helps maintain tissue shape and provides skin suppleness. The peptide also enhances collagen stability and organization, leading to improved skin appearance and resilience .

Comparación Con Compuestos Similares

Similar Compounds

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to improve skin elasticity.

Palmitoyl Oligopeptide: Enhances collagen production and skin repair.

Acetyl Hexapeptide-8: Reduces the appearance of wrinkles by inhibiting neurotransmitter release.

Uniqueness

Tripeptide-10 citrulline acetate stands out due to its specific action on collagen fibrillogenesis, mimicking decorin’s natural role in the skin. This unique mechanism makes it particularly effective in improving skin structure and resilience compared to other peptides .

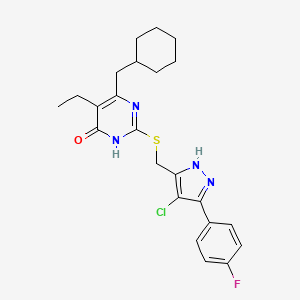

Propiedades

Fórmula molecular |

C24H46N8O9 |

|---|---|

Peso molecular |

590.7 g/mol |

Nombre IUPAC |

acetic acid;(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H42N8O7.C2H4O2/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23;1-2(3)4/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37);1H3,(H,3,4)/t12-,13-,14-,15-,17-;/m0./s1 |

Clave InChI |

VUXBTWCPHLKXLK-MITSATPMSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)

![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)

![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)

![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)